Methods and Technical Details
The synthesis of BOC-THR(PO3PH2)-OH typically involves several steps:
This process may utilize various solvents and reagents, with conditions optimized for yield and purity.
Structure and Data
The molecular formula for BOC-THR(PO3PH2)-OH is . The compound features a central threonine backbone with a phosphate group attached, represented structurally as follows:
C[C@@H](OC(C)(C)C)[C@H](NC(=O)OC(C)(C)C)C(O)=O
LKRXXARJBFBMCE-BDAKNGLRSA-N
The structure includes a chiral center at the carbon adjacent to the hydroxyl group, which plays a crucial role in its biological activity.
Reactions and Technical Details
BOC-THR(PO3PH2)-OH can participate in various chemical reactions typical of phosphopeptides:
These reactions are essential for constructing complex peptide sequences containing phosphorylated residues.
Process and Data
The mechanism of action for BOC-THR(PO3PH2)-OH primarily relates to its role in biochemical pathways where phosphorylation plays a crucial role. Phosphorylated amino acids like threonine are involved in signaling pathways and protein interactions.
Physical Properties
Chemical Properties
These properties make BOC-THR(PO3PH2)-OH suitable for various applications in peptide synthesis and biochemical research.
Scientific Uses
BOC-THR(PO3PH2)-OH is widely used in:
The compound's versatility in synthetic chemistry and biochemistry underscores its significance in both academic research and pharmaceutical applications.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4